Cas no 173458-92-9 (Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate)

Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate structure
173458-92-9 structure
商品名:Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate
CAS番号:173458-92-9
MF:C14H16N2O3
メガワット:260.28844
CID:843044
PubChem ID:23282706

Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate
    • 1H-Pyrrole-3-carboxylic acid, 2-amino-5-(4-methoxyphenyl)-, ethyl ester
    • 2-amino-3-ethoxycarbonyl-5-(4-methoxy-phenyl)-1H-pyrrole
    • 2-amino-3-carboxethyl-5-(4-methoxyphenyl)-pyrrole
    • AK127606
    • ethyl 2-amino-5-(4-methoxyphenyl)-7H-pyrrole-3-carboxylate
    • KB-252501
    • SureCN4891722
    • ethyl 2-amino-5-(4-methoxyphenyl)-1H -pyrrole-3-carboxylate
    • SB63142
    • F97419
    • 173458-92-9
    • SCHEMBL4891722
    • Ethyl2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate
    • DTXSID50632512
    • DB-342920
    • MAGIZELSVUYGDI-UHFFFAOYSA-N
    • インチ: InChI=1S/C14H16N2O3/c1-3-19-14(17)11-8-12(16-13(11)15)9-4-6-10(18-2)7-5-9/h4-8,16H,3,15H2,1-2H3
    • InChIKey: MAGIZELSVUYGDI-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=C(N)NC(=C1)C2=CC=C(C=C2)OC

計算された属性

  • せいみつぶんしりょう: 260.11618
  • どういたいしつりょう: 260.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 303
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 77.3Ų

じっけんとくせい

  • PSA: 77.34

Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM197593-1g
ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate
173458-92-9 95%
1g
$631 2021-08-05
Chemenu
CM197593-1g
ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate
173458-92-9 95%
1g
$586 2023-03-07
Alichem
A109007710-1g
Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate
173458-92-9 95%
1g
$544.00 2022-04-02

Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate 関連文献

Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylateに関する追加情報

Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate (CAS No. 173458-92-9): A Comprehensive Overview

Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate (CAS No. 173458-92-9) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. This compound, characterized by its pyrrole core and methoxyphenyl substituent, presents a promising scaffold for the development of novel therapeutic agents.

The molecular structure of Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate consists of a pyrrole ring substituted at the 2-position with an amino group, at the 5-position with a 4-methoxyphenyl group, and at the 3-position with a carboxylate ester. This arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both amino and carboxylate functional groups allows for further derivatization, enabling the creation of more complex molecules with tailored biological activities.

In recent years, there has been growing interest in heterocyclic compounds due to their diverse pharmacological properties. Pyrrole derivatives, in particular, have shown potential in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. The specific substitution pattern of Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate makes it a compelling candidate for further investigation.

Recent studies have highlighted the importance of functional groups in determining the biological activity of small molecules. The amino group at the 2-position of the pyrrole ring can participate in hydrogen bonding interactions, which are crucial for binding to biological targets. Additionally, the carboxylate ester moiety at the 3-position can undergo hydrolysis to release a free carboxylic acid group, potentially enhancing solubility and bioavailability. These features make Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate a versatile building block for drug discovery.

The methoxyphenyl group at the 5-position introduces hydrophobicity and electronic effects that can influence the compound's interactions with biological targets. Methoxyphenyl derivatives are known to exhibit various biological activities, including antioxidant and anti-inflammatory properties. The combination of these features in Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate suggests potential therapeutic applications in conditions where these biological activities are relevant.

One of the most promising areas of research involving Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is its application as a scaffold for anticancer agents. Pyrrole derivatives have been shown to inhibit various kinases and other enzymes involved in cancer cell proliferation and survival. The specific substitution pattern of this compound may enhance its binding affinity to these targets, making it a valuable candidate for further development.

In addition to its potential as an anticancer agent, Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has also been explored for its antimicrobial properties. Recent studies have demonstrated that certain pyrrole derivatives can exhibit activity against Gram-positive bacteria and fungi. The structural features of this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

The synthesis of Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group modifications. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

The pharmacokinetic properties of Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate are also an important consideration in its development as a therapeutic agent. Studies have shown that modifications to the molecular structure can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles. Further research is needed to optimize these properties for clinical applications.

In conclusion, Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate (CAS No. 173458-92-9) is a structurally unique compound with significant potential in pharmaceutical research. Its versatile chemical properties and promising biological activities make it a valuable scaffold for the development of novel therapeutic agents. Continued investigation into its synthesis, pharmacology, and clinical applications will further elucidate its role in medicine.

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